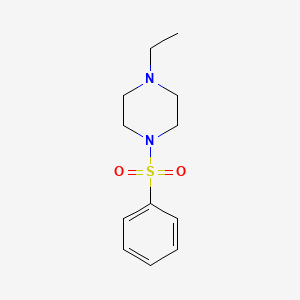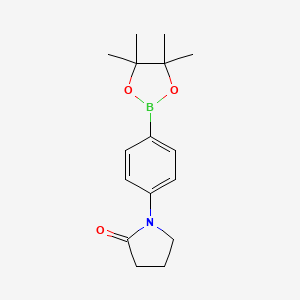![molecular formula C13H19BrN2O B3070438 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine CAS No. 1003403-17-5](/img/structure/B3070438.png)
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine
Overview
Description
1-(2-(4-Bromo-2-methylphenoxy)ethyl)piperazine (1-BEMPE) is an organic compound with a variety of applications in the scientific and medical fields. It is a member of the piperazine family, which is a group of compounds that have a cyclic structure of two nitrogen atoms connected by a single bond. 1-BEMPE is a colorless liquid with a melting point of -60°C and a boiling point of 215°C. It is soluble in water and has a low toxicity, making it an attractive compound for use in research and lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine and related compounds have been synthesized through various chemical methodologies, often targeting improved yields, green chemistry practices, and applications in different fields like medicinal chemistry. For instance, compounds containing a piperazine nucleus have been synthesized starting from different precursors and evaluated for biological activities, employing techniques like conventional, microwave, and ultrasound-mediated methods to optimize conditions and enhance green chemistry aspects. These compounds have shown promising results in antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, with their enzyme inhibitory potentials further validated through molecular docking (Mermer et al., 2018).
Biological Applications
Piperazine derivatives, including those related to this compound, have been synthesized and evaluated for various biological activities. For instance, some xanthone derivatives have been assessed for their antimycobacterial activity against M. tuberculosis, with certain compounds showing high inhibition rates, highlighting their potential in tuberculosis treatment (Szkaradek et al., 2008). Additionally, compounds with a piperazine moiety have been studied for their potential as dopamine transporter ligands, indicating their relevance in developing therapeutic agents for conditions such as cocaine abuse (Hsin et al., 2002).
properties
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYTQXSUCDTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



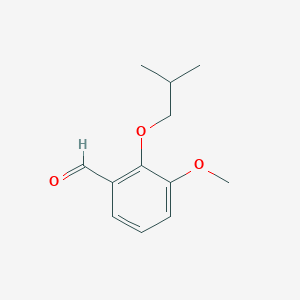
![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)

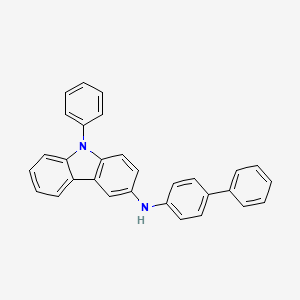
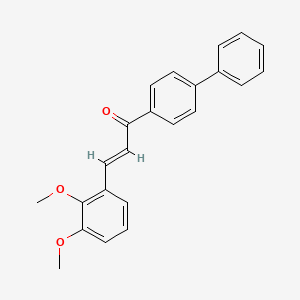
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide](/img/structure/B3070392.png)
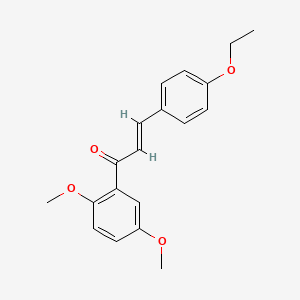

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B3070425.png)

